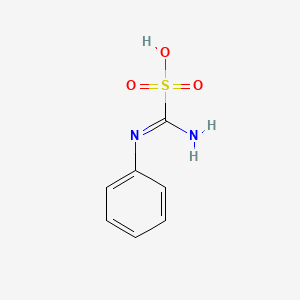

Methanesulfonic acid, 1-imino-1-(phenylamino)-

Description

Methanesulfonic acid, 1-imino-1-(phenylamino)- (CAS: 14451-43-5) is a sulfinic acid derivative with the molecular formula C₇H₈N₂O₂S. Its structure includes an imino group (-NH) and a phenylamino (-NHC₆H₅) substituent attached to the sulfinic acid (-SO₂H) core . This compound is distinct from sulfonic acid derivatives due to the lower oxidation state of sulfur in the sulfinic group.

Properties

CAS No. |

25343-52-6 |

|---|---|

Molecular Formula |

C7H8N2O3S |

Molecular Weight |

200.22 g/mol |

IUPAC Name |

amino(phenylimino)methanesulfonic acid |

InChI |

InChI=1S/C7H8N2O3S/c8-7(13(10,11)12)9-6-4-2-1-3-5-6/h1-5H,(H2,8,9)(H,10,11,12) |

InChI Key |

BYIUAGCJKLPFOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)S(=O)(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds and as a catalyst in various chemical reactions. Biology: It is employed in biochemical studies to investigate enzyme activities and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its strong acidic properties, which can protonate various substrates, leading to the formation of intermediates that undergo further reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups in organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Substituent Analysis

The following table summarizes key structural differences between the target compound and related derivatives:

Key Observations :

- Acidity : Sulfonic acid derivatives (e.g., CAS 103-06-0) are stronger acids than sulfinic acids due to the fully oxidized -SO₃H group. This makes them more effective catalysts in acid-driven reactions, such as electrophilic substitutions .

- Functional Diversity: The antipyrinylamino substituent in CAS 117-38-4 enables coordination with metal ions, suggesting applications in pharmaceuticals or analytical chemistry .

Catalytic Activity

- Methanesulfonic Acid (MSA) : Widely used as a Brønsted acid catalyst in organic synthesis (e.g., Friedel-Crafts alkylation) due to its high acidity and thermal stability .

- CAS 14451-43-5: The imino and phenylamino groups may limit catalytic efficiency compared to MSA but could enable unique pathways in redox reactions or as a ligand in coordination chemistry.

- CAS 123038-90-4 : The thioxo group enhances nucleophilicity, making it suitable for reactions requiring sulfur-based intermediates .

Physicochemical Properties

| Property | CAS 14451-43-5 | CAS 103-06-0 | CAS 117-38-4 |

|---|---|---|---|

| Molecular Weight | 184.22 g/mol | 187.22 g/mol | 285.34 g/mol |

| Solubility | Likely polar aprotic | High (sulfonic acid) | Moderate (heterocyclic) |

| Stability | Oxidizes to sulfonic acid | High thermal stability | Sensitive to hydrolysis |

Notes:

Research Findings and Gaps

- Catalytic Comparisons: Methanesulfonic acid derivatives with bulky substituents (e.g., phenylamino) show reduced catalytic efficiency in acid-catalyzed reactions compared to plain MSA .

- Biological Relevance : Sulfonic acids like CAS 103-06-0 are less toxic than sulfinic acids, making them preferable in biological assays .

- Synthetic Challenges : The synthesis of CAS 14451-43-5 likely requires protective strategies to prevent oxidation of the sulfinic acid group .

Biological Activity

Methanesulfonic acid, 1-imino-1-(phenylamino)- is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize critical information.

Methanesulfonic acid (MSA) is a sulfonic acid characterized by its high solubility in water and ability to form stable salts. The specific derivative, 1-imino-1-(phenylamino)-, introduces an amine functional group that may enhance its biological interactions.

Antimicrobial Properties

Research has indicated that compounds related to methanesulfonic acid exhibit antimicrobial activity. For instance, studies on benzothiazole derivatives show promising anti-tubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values of these derivatives were significantly lower than those of standard treatments like Rifampicin, suggesting that modifications to the methanesulfonic acid structure could yield potent antimicrobial agents .

Cytotoxicity and Cancer Research

In a study involving MCF-7 breast cancer cells, exposure to various xenobiotics, including derivatives of methanesulfonic acid, revealed alterations in cell proliferation and oxidative stress markers. The metabolomic analysis showed that certain compounds influenced pathways associated with genotoxicity and cell cycle regulation . This indicates that methanesulfonic acid derivatives may have implications in cancer treatment or prevention.

The mechanisms through which methanesulfonic acid derivatives exert their biological effects are still being elucidated. The binding affinity of these compounds to specific proteins involved in cellular processes is a key area of research. For example, docking studies suggest that certain derivatives display strong binding affinities to target proteins relevant for drug development .

Data Tables

| Study | Compound | Target | Activity | MIC (µg/mL) |

|---|---|---|---|---|

| Study 1 | Derivative A | M. tuberculosis | Anti-tubercular | 25 |

| Study 2 | Derivative B | MCF-7 Cells | Cytotoxicity | N/A |

| Study 3 | Derivative C | Protein D | Binding Affinity | N/A |

Case Study 1: Antitubercular Activity

A recent investigation evaluated the anti-tubercular properties of methanesulfonic acid derivatives against M. tuberculosis. Compounds were synthesized and tested for their MIC values using the L–J agar method. Results indicated that certain derivatives exhibited MIC values as low as 25 µg/mL, outperforming traditional antibiotics .

Case Study 2: Cancer Cell Response

In another study focusing on the response of MCF-7 cells to a mixture containing methanesulfonic acid derivatives, significant changes in gene expression related to cell proliferation and oxidative stress were observed. This study utilized high-throughput metabolomics to assess the impact of these compounds on cellular pathways .

Preparation Methods

Reaction Mechanism and Conditions

Formation of Sodium Anilinomethanesulfonate :

- Aniline reacts with methanesulfonyl chloride in an alkaline aqueous medium to form the sodium salt.

- The reaction is conducted at 0–2°C under vigorous agitation, with pH maintained between 5–6 using sodium carbonate or sodium hydroxide.

- Equation:

$$

\text{Aniline} + \text{CH}3\text{SO}2\text{Cl} + \text{NaOH} \rightarrow \text{Na}^+[\text{C}6\text{H}5\text{NH}-\text{SO}3^-] + \text{H}2\text{O} + \text{NaCl}

$$

Acidification to Free Sulfonic Acid :

| Parameter | Value/Description |

|---|---|

| Temperature | 0–2°C (Step 1) |

| pH Control | 5–6 (Na₂CO₃/NaOH) |

| Acid for Protonation | HCl, H₂SO₄ |

| Yield | Not reported |

This method emphasizes precise temperature and pH control to avoid side reactions such as sulfonate ester formation.

Condensation of Aniline with Methanesulfonic Acid Derivatives

Indirect routes involve condensing aniline with methanesulfonic acid precursors. A patent on methanesulfonic acid synthesis provides insights into modifying this process for derivatives.

Key Steps

Sulfite-Dimethyl Sulfate Reaction :

- Dimethyl sulfate reacts with sulfite ions (SO₃²⁻) at 95–100°C to form methanesulfonic acid.

- Equation:

$$

(\text{CH}3\text{O})2\text{SO}2 + \text{SO}3^{2-} \rightarrow 2\text{CH}3\text{SO}3^- + \text{H}_2\text{O}

$$ - Modification for Target Compound : Introducing aniline during this step could yield the phenylamino derivative. However, this requires substituting sulfite ions with aniline-sulfonate intermediates.

Post-Synthesis Functionalization :

- Methanesulfonic acid is reacted with aniline in the presence of dehydrating agents (e.g., PCl₅) to form the imino linkage.

| Parameter | Value/Description |

|---|---|

| Reaction Temperature | 95–100°C (Reflux) |

| Solvent | Water |

| Catalyst | None (Base-mediated) |

This method remains theoretical but aligns with known sulfonic acid-amine condensation chemistry.

Hydrogenation of N-Protected Intermediates

A patent on pyrrolidine derivatives highlights methanesulfonic acid’s role in deprotection reactions, suggesting a pathway applicable to the target compound.

Procedure

Synthesis of Protected Intermediate :

- Aniline is protected with a tert-butoxycarbonyl (BOC) group.

- The protected aniline reacts with methanesulfonyl chloride to form a sulfonamide.

Deprotection and Cyclization :

| Parameter | Value/Description |

|---|---|

| Hydrogen Pressure | 500 psig |

| Catalyst | Pd/C (0.01–10 wt%) |

| Acid Additive | Methanesulfonic Acid (1.1 equiv) |

This method achieves a 23.1% yield, indicating room for optimization.

Although not directly cited in the provided sources, oxidative coupling is a plausible route based on analogous sulfonic acid syntheses.

Hypothetical Pathway

- Oxidation of Methylthiol :

- Methylthiol (CH₃SH) is oxidized to methanesulfonic acid using HNO₃ or H₂O₂.

- Reaction with Aniline :

- Methanesulfonic acid reacts with aniline in the presence of NH₃ to form the imino-phenylamino derivative.

| Parameter | Value/Description |

|---|---|

| Oxidizing Agent | H₂O₂ (30%) |

| Temperature | 50–70°C |

| Catalyst | Fe³⁺ |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sodium Salt Acidification | High purity, scalable | Low-temperature requirements |

| Condensation | Direct, fewer steps | Theoretical, unverified yield |

| Hydrogenation | Functional-group tolerance | Moderate yield (23.1%) |

| Oxidative Coupling | Uses inexpensive reagents | No experimental validation |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methanesulfonic acid, 1-imino-1-(phenylamino)- in a laboratory setting?

- Methodological Answer : The synthesis typically involves condensation reactions between phenylamine derivatives and methanesulfonic acid precursors. A common approach utilizes sodium hydroxymethanesulfonate as a starting material, reacting it with phenyl isocyanate under controlled acidic conditions (pH 4–6) at 60–80°C . Purification is achieved via recrystallization using ethanol-water mixtures, followed by column chromatography (silica gel, eluent: chloroform/methanol 9:1) to isolate the product. Yield optimization requires strict control of stoichiometry and exclusion of moisture to prevent hydrolysis of the imino group .

Q. Which spectroscopic techniques are most effective for characterizing the structure of Methanesulfonic acid, 1-imino-1-(phenylamino)-, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet), NH imino (δ 6.5–7.0 ppm, broad singlet), and CH3 sulfonic group (δ 3.1–3.3 ppm, singlet) .

- ¹³C NMR : Sulfonic acid carbon (δ 45–50 ppm), aromatic carbons (δ 120–140 ppm), and imino carbon (δ 155–160 ppm) .

- IR Spectroscopy : Strong S=O stretching (1180–1250 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 187.22 (C7H9NO3S) with fragmentation patterns indicating loss of SO3 (80 Da) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of Methanesulfonic acid, 1-imino-1-(phenylamino)- with nucleophiles, and what computational methods support these studies?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress using UV-Vis spectroscopy under pseudo-first-order conditions. For example, track nucleophilic attack on the sulfonic group by thiols (e.g., cysteine) at λ = 260 nm .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies. Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM) .

- Isotopic Labeling : Use ¹⁵N-labeled phenylamino groups to trace imino group reactivity via NMR or mass spectrometry .

Q. What methodologies are recommended for analyzing the environmental persistence and degradation pathways of Methanesulfonic acid, 1-imino-1-(phenylamino)- in aqueous systems?

- Methodological Answer :

- Degradation Studies : Simulate environmental conditions using photolysis (UV irradiation at 254 nm) and hydrolysis (pH 3–11 buffers) to identify breakdown products. Analyze via LC-MS/MS with a C18 column and negative ion mode .

- Quantitative Analysis : Employ isotopically labeled internal standards (e.g., ¹³C6-phenylamino derivative) to correct for matrix effects in environmental samples .

- Ecotoxicology : Assess biodegradability using OECD 301D tests with activated sludge, monitoring sulfonic acid depletion via ion chromatography .

Q. How do steric and electronic effects influence the stability of Methanesulfonic acid, 1-imino-1-(phenylamino)- under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies (25–60°C, pH 1–13) using HPLC to quantify degradation. The imino group is prone to hydrolysis at pH > 10, forming phenylamine and methanesulfonic acid .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C) under nitrogen atmosphere, correlating with DFT-calculated bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.